
tert-butyl (4-((3-(benzyloxy)-2-hydroxypropyl)aMino)-5-broMo-2-fluorophenyl)carbaMate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (4-((3-(benzyloxy)-2-hydroxypropyl)amino)-5-bromo-2-fluorophenyl)carbamate is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by the presence of multiple functional groups, including a tert-butyl carbamate, a benzyloxy group, and halogen substituents, which contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (4-((3-(benzyloxy)-2-hydroxypropyl)amino)-5-bromo-2-fluorophenyl)carbamate typically involves multiple steps, starting from commercially available precursors. One common approach involves the protection of amino acids with tert-butyloxycarbonyl (Boc) groups, followed by coupling reactions with benzyloxy and halogenated phenyl derivatives . The reaction conditions often include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (DMAP) in anhydrous solvents like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl (4-((3-(benzyloxy)-2-hydroxypropyl)amino)-5-bromo-2-fluorophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogen substituents can be replaced by nucleophiles in substitution reactions, often using reagents like sodium iodide in acetone.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., PCC), reducing agents (e.g., hydrogen gas, palladium catalyst), and nucleophiles (e.g., sodium iodide). Reaction conditions typically involve anhydrous solvents and controlled temperatures to ensure high selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation of the hydroxyl group yields a carbonyl compound, while reduction of the nitro group produces an amine .
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-butyl (4-((3-(benzyloxy)-2-hydroxypropyl)amino)-5-bromo-2-fluorophenyl)carbamate is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical transformations, making it valuable in organic synthesis .
Biology
In biological research, this compound is used to study enzyme interactions and protein modifications. The presence of the benzyloxy group allows for the attachment of fluorescent tags, facilitating the visualization of biological processes .
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic properties. The halogen substituents and carbamate group contribute to its bioactivity, making it a candidate for drug development .
Industry
In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique reactivity and stability make it suitable for use in coatings, adhesives, and other advanced materials .
Mécanisme D'action
The mechanism of action of tert-butyl (4-((3-(benzyloxy)-2-hydroxypropyl)amino)-5-bromo-2-fluorophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyloxy group can form hydrogen bonds with active site residues, while the halogen substituents enhance binding affinity through halogen bonding . These interactions modulate the activity of the target proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl (4-((3-bromobenzyl)amino)-4-oxobutyl)carbamate
- tert-Butyl N-(benzyloxy)carbamate
- tert-Butyl (4-aminobenzyl)carbamate
Uniqueness
Compared to similar compounds, tert-butyl (4-((3-(benzyloxy)-2-hydroxypropyl)amino)-5-bromo-2-fluorophenyl)carbamate is unique due to the combination of its functional groups. The presence of both benzyloxy and halogen substituents provides enhanced reactivity and binding affinity, making it a versatile compound for various applications .
Propriétés
Formule moléculaire |
C21H26BrFN2O4 |
|---|---|
Poids moléculaire |
469.3 g/mol |
Nom IUPAC |
tert-butyl N-[5-bromo-2-fluoro-4-[(2-hydroxy-3-phenylmethoxypropyl)amino]phenyl]carbamate |
InChI |
InChI=1S/C21H26BrFN2O4/c1-21(2,3)29-20(27)25-19-9-16(22)18(10-17(19)23)24-11-15(26)13-28-12-14-7-5-4-6-8-14/h4-10,15,24,26H,11-13H2,1-3H3,(H,25,27) |
Clé InChI |
KWAOMOJZTHPLNO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=C(C=C(C(=C1)Br)NCC(COCC2=CC=CC=C2)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





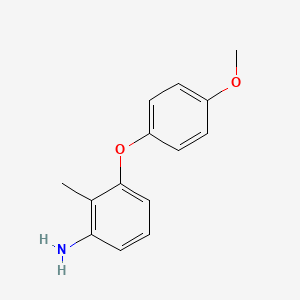
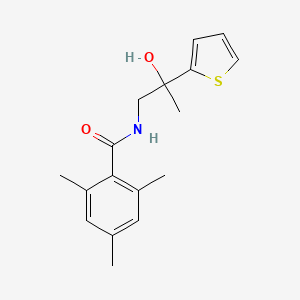
![(2E)-[2-(2,4-dimethylphenyl)hydrazinylidene][4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]ethanenitrile](/img/structure/B14120343.png)
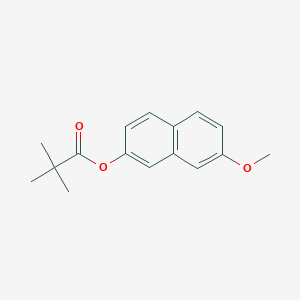
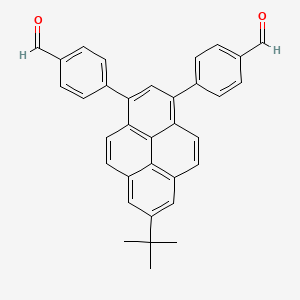

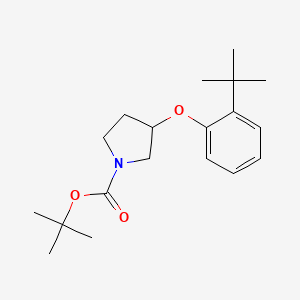
![3-{[3-(3-fluorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]methyl}benzonitrile](/img/structure/B14120376.png)
![4-ethoxy-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B14120394.png)
![7-Acetyl-2-hydroxy-2-methyl-5-isopropylbicyclo[4.3.0]nonane](/img/structure/B14120402.png)
![N-(3-fluoro-4-methoxyphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14120404.png)
